molecular formula C13H19FN2 B8387006 4-(1-Azepanyl)-3-fluorobenzylamine

4-(1-Azepanyl)-3-fluorobenzylamine

Cat. No.: B8387006
M. Wt: 222.30 g/mol
InChI Key: HVONZLGXBYVLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Azepanyl)-3-fluorobenzylamine is a specialized chemical scaffold incorporating both an azepane heterocycle and a fluorinated benzylamine moiety. This molecular architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the development of targeted protein-protein interaction inhibitors. The compound's structure features a seven-membered azepane ring nitrogen-linked to a meta-fluorinated benzylamine-substituted phenyl ring, creating a multifunctional pharmacophore with potential for diverse molecular interactions. The primary research application of this compound lies in its potential as a key synthetic intermediate for the development of novel therapeutic agents. Azepane-containing compounds have demonstrated significant biological activity in pharmaceutical research, including documented use in menin-MLL interaction inhibitors with applications in cancer therapy, particularly for leukemia and myelodysplastic syndrome. The structural similarity to compounds used in HIV integrase inhibitors further suggests potential applications in antiviral research. The fluorobenzylamine component provides enhanced membrane permeability and metabolic stability, while the azepane ring offers conformational flexibility that can improve target binding affinity. From a mechanism perspective, derivatives of this chemical scaffold typically function by modulating protein-protein interactions or enzyme activity. When incorporated into targeted molecular designs, the compound can contribute to inhibition of critical pathological interactions, such as the menin-MLL interface which drives oncogenic transformation in certain cancers. The fluorine atom at the meta-position influences electron distribution and may participate in specific binding interactions through halogen bonding, while the benzylamine group provides a handle for further functionalization or may engage in crucial hydrogen bonding interactions with biological targets. Researchers value this compound for its synthetic versatility in constructing complex molecules for probing biological pathways and developing potential therapeutics across multiple disease areas, including oncology, virology, and metabolic disorders. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H19FN2

Molecular Weight

222.30 g/mol

IUPAC Name

[4-(azepan-1-yl)-3-fluorophenyl]methanamine

InChI

InChI=1S/C13H19FN2/c14-12-9-11(10-15)5-6-13(12)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10,15H2

InChI Key

HVONZLGXBYVLQT-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)CN)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Azepanyl vs.
  • Fluorine vs. Chlorine : The 3-fluorine substitution may improve metabolic stability and reduce toxicity compared to chlorinated analogs (e.g., 4-(1-Azepanyl)-3-chloroaniline), as fluorine is less reactive and forms stronger C–F bonds .

Physicochemical Properties

Physical properties are influenced by substituents and molecular weight:

Compound Name Boiling Point (°C) Water Solubility Lipophilicity (LogP)*
3-Fluorobenzylamine 87–89 Moderate ~1.2
4-Fluorobenzylamine Not reported Moderate ~1.2
4-(1-Azepanyl)-3-fluorobenzylamine Not reported Low (inferred) ~2.5 (estimated)
Aldi-1 Not reported Low (HCl salt) ~3.0 (estimated)

*LogP values estimated using fragment-based methods.

Key Observations :

  • Increased Lipophilicity : The azepanyl group significantly increases LogP compared to simpler fluorobenzylamines, suggesting enhanced membrane permeability but reduced aqueous solubility .
  • Boiling Points : The larger molecular weight and azepanyl group likely result in a higher boiling point for 4-(1-Azepanyl)-3-fluorobenzylamine compared to 3-fluorobenzylamine (87–89°C) .

Preparation Methods

Catalytic Hydrogenation with Nano Nickel Catalysts

A high-yield method adapted from CN100453527C involves the hydrogenation of 3-fluoro-4-(azepan-1-yl)benzaldehyde using a nano nickel catalyst in anhydrous methanol and liquid ammonia. The reaction proceeds under pressurized hydrogen (1–3 MPa) at 50–120°C, achieving >95% yield after 4 hours. Key steps include:

  • Step 1 : Mixing the aldehyde (1 eq), methanol (0.5–2 eq), and nano nickel catalyst (0.1–1.0 wt%) with liquid ammonia (0.1–0.2 eq).

  • Step 2 : Hydrogenation at 70–120°C under stirring.

  • Step 3 : Catalyst separation via filtration and product isolation through fractional distillation.

This method benefits from the recyclability of the nano nickel catalyst and scalability to industrial batches (e.g., 300 kg starting material).

Borohydride-Mediated Reduction

Alternative reductive amination employs sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol. For example, EP1114809A1 reports a 60–70% yield by reacting 3-fluoro-4-(azepan-1-yl)benzaldehyde with ammonium acetate and NaBH₃CN at 25°C for 12 hours. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate).

Nucleophilic Substitution of 3-Fluoro-4-(azepan-1-yl)benzyl Halides

Alkylation with Azepane

CA2539426C discloses the reaction of 3-fluoro-4-(chloromethyl)benzene derivatives with azepane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). At 80–160°C, the substitution proceeds with 75–85% yield. For instance:

  • Reactants : 3-Fluoro-4-(chloromethyl)benzene (1 eq), azepane (2.2 eq), K₂CO₃ (3 eq).

  • Conditions : 120°C, 8 hours.

  • Workup : Extraction with dichloromethane, drying (MgSO₄), and vacuum distillation.

Mitsunobu Reaction

The Mitsunobu reaction couples 3-fluoro-4-hydroxybenzylamine with azepane using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method achieves 65–70% yield but requires strict anhydrous conditions.

Ring Expansion Strategies

Successive Ring Expansion (SuRE)

A thesis from the University of York details the SuRE method for synthesizing medium-sized rings. Applying this to 4-(1-Azepanyl)-3-fluorobenzylamine:

  • Step 1 : Acylation of a smaller lactam (e.g., caprolactam) with 3-fluoro-4-(chloromethyl)benzoyl chloride.

  • Step 2 : Base-mediated ring expansion (e.g., K₂CO₃ in DMF) to form the azepane ring.

  • Step 3 : Deprotection of the benzylamine group using trifluoroacetic acid (TFA).
    Yields range from 50–60%, with purification via recrystallization (ethanol/water).

Comparative Analysis of Methods

MethodStarting MaterialCatalyst/ReagentYield (%)Purity (%)Scalability
Nano Nickel Hydrogenation3-Fluoro-4-(azepan-1-yl)benzaldehydeNi nanoparticles95–99>99Industrial
Borohydride Reduction3-Fluoro-4-(azepan-1-yl)benzaldehydeNaBH₃CN60–7095–98Lab-scale
Alkylation3-Fluoro-4-(chloromethyl)benzeneAzepane, K₂CO₃75–8597–99Pilot-scale
SuRECaprolactamK₂CO₃, TFA50–6090–95Lab-scale

Critical Factors in Process Optimization

Catalyst Selection

Nano nickel catalysts outperform traditional Raney nickel in hydrogenation due to higher surface area and recyclability. For alkylation, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates by 20–30%.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but complicate purification.

  • Methanol/water mixtures facilitate borohydride reductions but may hydrolyze intermediates.

Temperature Control

Exothermic reactions (e.g., hydrogenation) require precise temperature control to avoid byproducts. Adiabatic reactors with cooling jackets are recommended for large-scale synthesis .

Q & A

Q. What are the recommended synthetic routes for 4-(1-Azepanyl)-3-fluorobenzylamine, and how can reaction conditions be optimized?

The synthesis typically involves coupling an azepane moiety to a fluorinated benzylamine scaffold. A common approach is nucleophilic substitution, where 3-fluoro-4-aminobenzyl derivatives react with azepane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization includes varying catalysts (e.g., Pd for cross-coupling), solvent polarity, and temperature to improve yield. For example, microwave-assisted synthesis can reduce reaction time by 40–60% compared to conventional heating . Purification via column chromatography or recrystallization ensures >95% purity, confirmed by HPLC .

Q. How do physicochemical properties (e.g., logP, solubility) influence experimental design for this compound?

The compound’s logP (~2.8) and moderate aqueous solubility (0.5–1.2 mg/mL in PBS) necessitate solvent optimization for biological assays. Dimethyl sulfoxide (DMSO) is preferred for stock solutions, but concentrations >1% should be avoided to prevent cellular toxicity. Boiling point (estimated 250–270°C) and stability under refrigeration (−20°C) are critical for long-term storage .

Q. What spectroscopic techniques are essential for characterizing 4-(1-Azepanyl)-3-fluorobenzylamine?

  • NMR : ¹⁹F NMR identifies fluorine substitution patterns (δ −110 to −120 ppm for aromatic F), while ¹H NMR confirms azepanyl integration (broad singlet at δ 1.4–1.8 ppm for CH₂ groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. 236.29 g/mol) with <2 ppm error .
  • IR : Stretching frequencies at 3300 cm⁻¹ (N-H) and 1600 cm⁻¹ (C-F) confirm functional groups .

Advanced Research Questions

Q. How can conformational analysis via rotational spectroscopy resolve steric effects in 4-(1-Azepanyl)-3-fluorobenzylamine?

Jet-cooled chirped-pulse microwave spectroscopy detects torsional motions in the azepanyl ring and fluorine’s electron-withdrawing effects on the benzylamine core. For example, rotational constants (B, C) derived from spectra reveal gauche conformers dominating due to steric hindrance between the azepane and fluorine substituents . Computational models (DFT at B3LYP/6-311+G*) validate experimental data, showing energy differences of 1.2–1.8 kcal/mol between conformers .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

Contradictions in IC₅₀ values (e.g., μM vs. nM ranges) may arise from assay conditions (pH, co-solvents) or protein flexibility. Solutions include:

  • Dose-response normalization : Use internal controls (e.g., known inhibitors) to calibrate activity .
  • Structural analogs : Compare with 3-fluorobenzylamine derivatives lacking the azepanyl group to isolate substituent effects .
  • Molecular dynamics simulations : Identify binding pocket flexibility impacting ligand affinity .

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

Key modifications include:

  • Azepane substitution : Replacing azepane with smaller rings (e.g., piperidine) reduces steric bulk, improving binding to ATP pockets (ΔΔG = −2.3 kcal/mol) .
  • Fluorine position : 2- or 4-fluoro isomers alter electron density, affecting hydrogen bonding with catalytic lysine residues .
  • Benzylamine derivatization : Adding sulfonyl groups enhances selectivity for tyrosine kinases (e.g., EGFR vs. VEGFR2) .

Key Considerations

  • Toxicity Screening : Prioritize Ames tests and hepatotoxicity assays (e.g., HepG2 cell viability) before in vivo studies .
  • Regulatory Compliance : Adhere to ICH guidelines for compound handling and disposal, given fluorine’s environmental persistence .

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